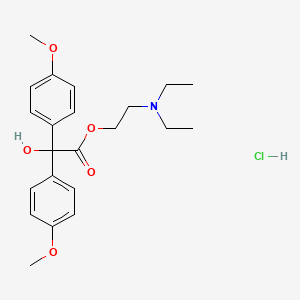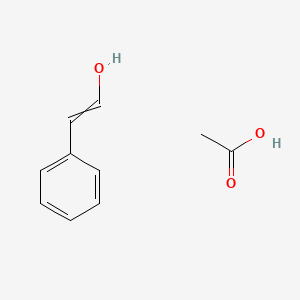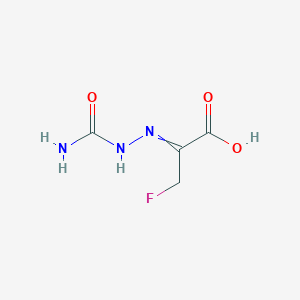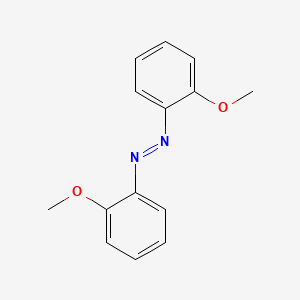
Arsenic acid, dimethyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenic acid, dimethyl ester, sodium salt is a chemical compound with significant importance in various scientific fields. It is known for its unique properties and applications, particularly in the realms of chemistry, biology, and industry. This compound is a derivative of arsenic acid and is characterized by the presence of dimethyl ester and sodium salt groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of arsenic acid, dimethyl ester, sodium salt typically involves the reaction of arsenic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety measures and optimized processes to increase yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Arsenic acid, dimethyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenic trioxide.
Scientific Research Applications
Arsenic acid, dimethyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for other arsenic-containing compounds.
Biology: It is studied for its effects on biological systems, particularly in understanding arsenic toxicity and metabolism.
Medicine: Research into its potential therapeutic applications, including its use in cancer treatment, is ongoing.
Industry: It is used in the production of pesticides, wood preservatives, and as a finishing agent for glass and metal.
Mechanism of Action
The mechanism of action of arsenic acid, dimethyl ester, sodium salt involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids.
Comparison with Similar Compounds
Dimethylarsinic acid: Another organic arsenic compound with similar properties.
Arsenic trioxide: A well-known arsenic compound used in medicine.
Sodium arsenate: An inorganic arsenic compound with different applications.
Uniqueness: Arsenic acid, dimethyl ester, sodium salt is unique due to its specific ester and sodium salt groups, which confer distinct chemical properties and reactivity compared to other arsenic compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
5255-19-6 |
|---|---|
Molecular Formula |
C2H6AsNaO4 |
Molecular Weight |
191.98 g/mol |
IUPAC Name |
sodium;dimethoxyarsinate |
InChI |
InChI=1S/C2H7AsO4.Na/c1-6-3(4,5)7-2;/h1-2H3,(H,4,5);/q;+1/p-1 |
InChI Key |
QGWVVHKFCUGMRP-UHFFFAOYSA-M |
Canonical SMILES |
CO[As](=O)([O-])OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)

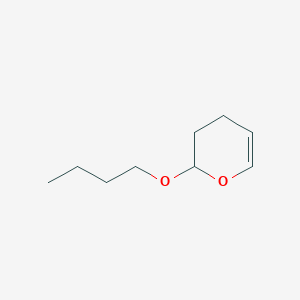

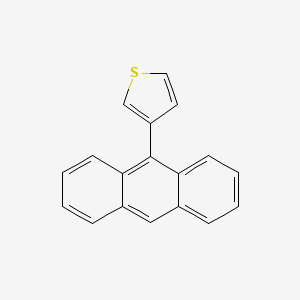
![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
